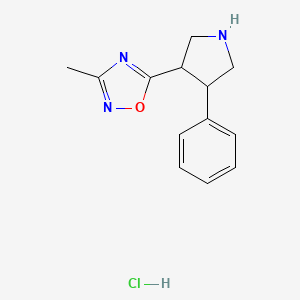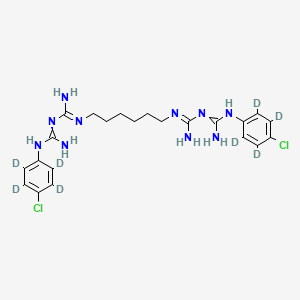
N,N''-Bis(4-chlorophenyl-d8)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Dihydrochloride; Lisium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhexidine-d8 Dihydrochloride is a deuterated form of chlorhexidine, a broad-spectrum antimicrobial agent. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. Chlorhexidine itself is widely used as an antiseptic and disinfectant in medical and dental applications due to its effectiveness against a broad range of microorganisms, including bacteria, yeasts, and viruses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorhexidine-d8 Dihydrochloride typically involves the deuteration of chlorhexidine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of Chlorhexidine-d8 Dihydrochloride follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of quality and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorhexidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorhexidine oxide, while reduction may result in chlorhexidine hydride. Substitution reactions can produce a variety of substituted chlorhexidine derivatives .
Applications De Recherche Scientifique
Chlorhexidine-d8 Dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics due to the presence of deuterium atoms.
Biology: Employed in studies of microbial resistance and the mechanisms of antimicrobial action.
Medicine: Investigated for its potential use in treating infections and as a component in antiseptic formulations.
Industry: Utilized in the development of new disinfectant products and formulations.
Mécanisme D'action
Chlorhexidine-d8 Dihydrochloride exerts its effects by disrupting the cell membranes of microorganisms. The positively charged chlorhexidine molecule interacts with negatively charged phosphate groups on microbial cell surfaces, leading to the destruction of cell integrity and leakage of intracellular material. This interaction ultimately results in cell death. The specific mechanism of action depends on the concentration of chlorhexidine, with lower concentrations being bacteriostatic and higher concentrations being bactericidal .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorhexidine Gluconate: A commonly used form of chlorhexidine in medical and dental applications.
Chlorhexidine Acetate: Another variant used for its antimicrobial properties.
Chlorhexidine Digluconate: Widely used in antiseptic formulations.
Uniqueness
Chlorhexidine-d8 Dihydrochloride is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This deuterated form allows for more precise studies of molecular interactions and dynamics compared to non-deuterated forms .
Propriétés
Formule moléculaire |
C22H30Cl2N10 |
|---|---|
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
2-[6-[[amino-[[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine |
InChI |
InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34)/i5D,6D,7D,8D,9D,10D,11D,12D |
Clé InChI |
GHXZTYHSJHQHIJ-OIIWATDQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)N)[2H])[2H])Cl)[2H] |
SMILES canonique |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


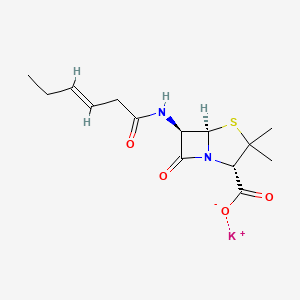
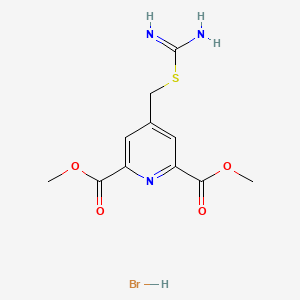
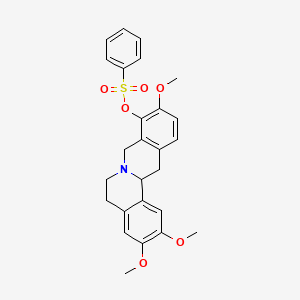
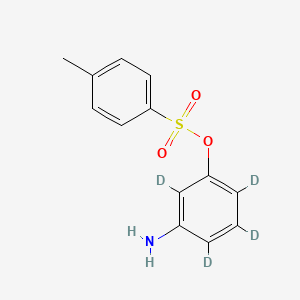
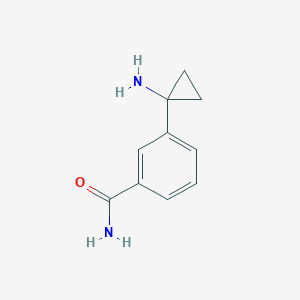

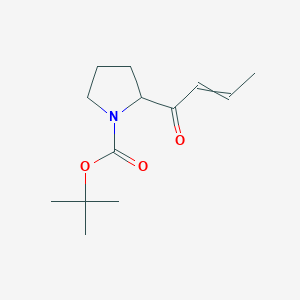
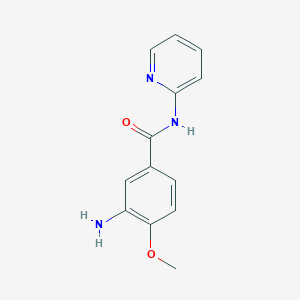

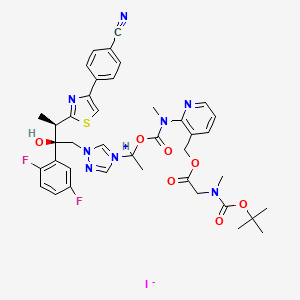
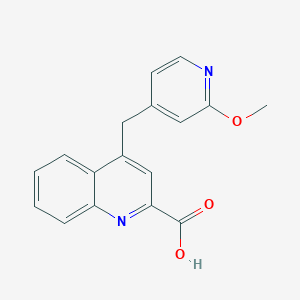
![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)
![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
